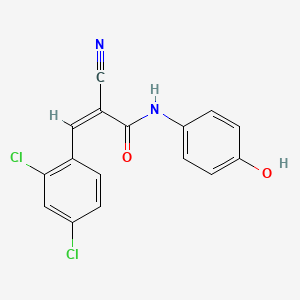
2-cyano-3-(2,4-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-3-(2,4-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide, also known as AG-1478, is a synthetic small molecule that is commonly used as a research tool in the field of biochemistry. This compound has been shown to selectively inhibit the activity of the epidermal growth factor receptor (EGFR), which plays a critical role in regulating cell growth and differentiation.
Wirkmechanismus
2-cyano-3-(2,4-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide selectively binds to the ATP-binding site of EGFR, preventing the receptor from phosphorylating downstream signaling molecules. This inhibition of EGFR activity leads to a decrease in cell proliferation and survival, as well as an increase in apoptosis.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, 2-cyano-3-(2,4-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide has also been shown to have other biochemical and physiological effects. For example, 2-cyano-3-(2,4-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide has been shown to inhibit the growth of bacteria and fungi, suggesting that it may have antimicrobial properties. Additionally, 2-cyano-3-(2,4-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide has been shown to modulate the activity of ion channels, suggesting that it may have potential therapeutic applications in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-cyano-3-(2,4-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide as a research tool is its selectivity for EGFR. This allows researchers to specifically target this receptor and study its role in various cellular processes. Additionally, 2-cyano-3-(2,4-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide has been shown to have relatively low toxicity, making it a safe and effective research tool. However, one limitation of 2-cyano-3-(2,4-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide is its relatively short half-life, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving 2-cyano-3-(2,4-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide. One area of interest is the development of more potent and selective EGFR inhibitors based on the structure of 2-cyano-3-(2,4-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide. Additionally, researchers may investigate the use of 2-cyano-3-(2,4-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide in combination with other inhibitors or chemotherapeutic agents to enhance its efficacy in cancer treatment. Finally, researchers may explore the potential therapeutic applications of 2-cyano-3-(2,4-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide in the treatment of neurological disorders and other conditions.
Synthesemethoden
The synthesis of 2-cyano-3-(2,4-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide involves several steps, including the reaction of 2,4-dichlorobenzonitrile with 4-hydroxybenzaldehyde to form a Schiff base, which is then reduced with sodium borohydride to yield the corresponding amine. This amine is then reacted with acryloyl chloride to form the final product, 2-cyano-3-(2,4-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide.
Wissenschaftliche Forschungsanwendungen
2-cyano-3-(2,4-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide is a widely used research tool in the field of biochemistry, particularly in the study of EGFR signaling. This compound has been shown to selectively inhibit the activity of EGFR, which is overexpressed in many types of cancer. As such, 2-cyano-3-(2,4-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide has been used to study the role of EGFR in cancer cell proliferation, survival, and metastasis. Additionally, 2-cyano-3-(2,4-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide has been used to investigate the downstream signaling pathways activated by EGFR, as well as the mechanisms of resistance to EGFR inhibitors.
Eigenschaften
IUPAC Name |
(Z)-2-cyano-3-(2,4-dichlorophenyl)-N-(4-hydroxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O2/c17-12-2-1-10(15(18)8-12)7-11(9-19)16(22)20-13-3-5-14(21)6-4-13/h1-8,21H,(H,20,22)/b11-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTKHSPLSDVBQL-XFFZJAGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=CC2=C(C=C(C=C2)Cl)Cl)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)/C(=C\C2=C(C=C(C=C2)Cl)Cl)/C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1,1-bis(trifluoromethyl)propyl]-N'-(4-ethoxyphenyl)urea](/img/structure/B5051855.png)
![2-ethoxy-4-{[2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B5051860.png)

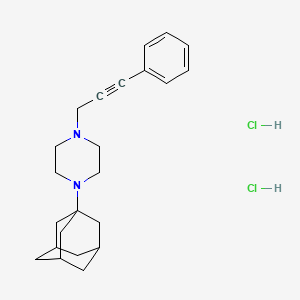
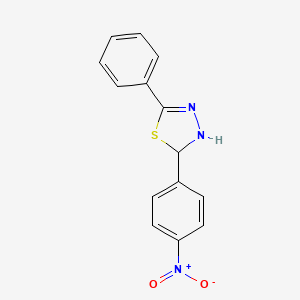

![1-methyl-6-oxo-N-[3-(1H-pyrazol-1-yl)propyl]-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B5051897.png)
![N-benzyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5051902.png)
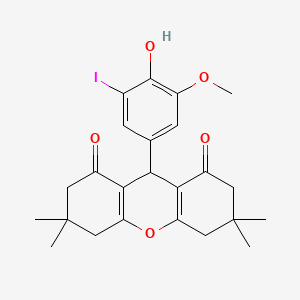
![5'-isopropyl 3'-methyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5051908.png)
![2,6-bis[4-(dimethylamino)phenyl]-3,5-dimethyl-4-piperidinone](/img/structure/B5051916.png)
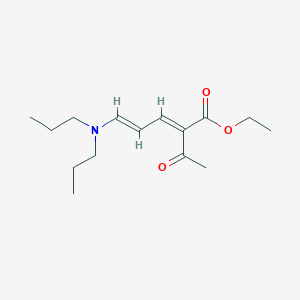
![3-{1-[(5-methyl-2-furyl)methyl]-2-piperidinyl}pyridine](/img/structure/B5051922.png)
![2-({[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-4,5-dimethoxybenzoic acid](/img/structure/B5051943.png)